molecular formula C21H18N4O2 B1245288 Fumiquinazoline F

Fumiquinazoline F

Cat. No.: B1245288
M. Wt: 358.4 g/mol
InChI Key: SUVZUTHVKIBYOH-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumiquinazoline F is a fumiquinazoline that consists of pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione bearing a methyl substituent at position 1 and an indol-3-yl group at position 4. It is a pyrazinoquinazoline, a fumiquinazoline and a member of indoles.

Scientific Research Applications

Biosynthetic Pathways and Structural Complexity

Fumiquinazolines, including Fumiquinazoline F (FQF), are produced by various fungi such as Aspergillus fumigatus. Studies on FQF have primarily focused on understanding its biosynthesis and structural complexity. FQF serves as a biological precursor in the biosynthesis of other complex fumiquinazolines. For example, it undergoes oxidative modifications to form more complex structures like fumiquinazoline A (FQA) (Ames, Liu, & Walsh, 2010). Additionally, fumiquinazolines exhibit a remarkable diversity in their structures, which is attributed to the involvement of various enzymes and biochemical pathways in their formation (Yan et al., 2019).

Potential Biological Activities

Research has also explored the potential biological activities of FQF and related compounds. For instance, some fumiquinazolines have been found to exhibit moderate cytotoxicity against certain cancer cell lines, indicating potential for antitumor applications (Takahashi et al., 1995). Moreover, certain fumiquinazoline alkaloids have shown antidiabetic properties by promoting triglyceride accumulation in adipocytes, suggesting a possible role in the treatment of type 2 diabetes mellitus (Li et al., 2020).

Structural Elucidation and Synthetic Studies

Structural elucidation of FQF and related alkaloids has been a significant area of research. Techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry have been employed to determine the complex structures of these compounds (Shaaban et al., 2013). Additionally, synthetic studies have focused on developing efficient methods for the total synthesis of fumiquinazoline alkaloids, contributing to a deeper understanding of their chemical properties and potential therapeutic applications (Wang & Ganesan, 2000).

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,4R)-4-(1H-indol-3-ylmethyl)-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C21H18N4O2/c1-12-19-24-17-9-5-3-7-15(17)21(27)25(19)18(20(26)23-12)10-13-11-22-16-8-4-2-6-14(13)16/h2-9,11-12,18,22H,10H2,1H3,(H,23,26)/t12-,18+/m0/s1

InChI Key

SUVZUTHVKIBYOH-KPZWWZAWSA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54

Synonyms

fumiquinazoline F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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